molecular formula C3H8N2O B12798569 Z-Ethyl-O,N,N-azoxymethane CAS No. 96337-40-5

Z-Ethyl-O,N,N-azoxymethane

Cat. No.: B12798569
CAS No.: 96337-40-5
M. Wt: 88.11 g/mol
InChI Key: MIJJGTDCQRHTPM-UHFFFAOYSA-N
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Description

Z-Ethyl-O,N,N-azoxymethane is an organic compound belonging to the class of azoxy compounds. These compounds are characterized by the presence of an azoxy functional group, which consists of a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. This compound is known for its carcinogenic properties and has been extensively studied in the context of cancer research .

Preparation Methods

The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrosomethane under controlled conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently undergoes oxidation to yield the azoxy compound.

Chemical Reactions Analysis

Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form nitroso and nitro derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: The azoxy group can participate in substitution reactions, particularly with electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Scientific Research Applications

Z-Ethyl-O,N,N-azoxymethane is primarily used in scientific research as a carcinogenic agent to study the mechanisms of cancer development. It is commonly used in animal models to induce tumors, particularly in the liver, colon, and kidneys. This compound has been instrumental in understanding the biochemical pathways involved in carcinogenesis and in evaluating the efficacy of potential anti-cancer therapies .

Mechanism of Action

The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into reactive intermediates that can form adducts with DNA, leading to mutations. Key molecular targets include the K-ras gene, which is often mutated in cancers induced by this compound. The activation of the K-ras pathway, along with other pathways such as PI3K/Akt and MAPK, plays a critical role in the carcinogenic process .

Comparison with Similar Compounds

Z-Ethyl-O,N,N-azoxymethane is similar to other azoxy compounds such as azoxymethane, azoxyethane, and Z-methyl-O,N,N-azoxyethane. These compounds share similar structural features and carcinogenic properties. this compound is unique in its ability to induce a high incidence of liver neoplasms and hemangiosarcomas compared to its methyl analogs . The table below highlights the similarities and differences:

Compound Structural Features Carcinogenic Properties
This compound Ethyl group, azoxy functional group High incidence of liver neoplasms, hemangiosarcomas
Azoxymethane Methyl group, azoxy functional group Induces colon and kidney tumors
Azoxyethane Ethyl group, azoxy functional group Similar to nitrosodiethylamine, induces esophageal and nasal tumors
Z-methyl-O,N,N-azoxyethane Methyl group, azoxy functional group Induces kidney tumors

This compound stands out due to its specific carcinogenic profile and the types of tumors it induces .

Properties

CAS No.

96337-40-5

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

ethyl-methylimino-oxidoazanium

InChI

InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3

InChI Key

MIJJGTDCQRHTPM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=NC)[O-]

Origin of Product

United States

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